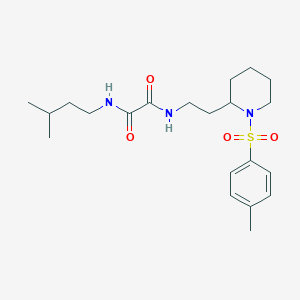

N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Beschreibung

N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a chemical compound with the molecular formula C21H33N3O4S and a molecular weight of 423.57. This compound is commonly used in research as a ligand for GABA receptors.

Eigenschaften

IUPAC Name |

N'-(3-methylbutyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O4S/c1-16(2)11-13-22-20(25)21(26)23-14-12-18-6-4-5-15-24(18)29(27,28)19-9-7-17(3)8-10-19/h7-10,16,18H,4-6,11-15H2,1-3H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBCGKKNEKQKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Strategies for Oxalamide Derivatives

Oxalamides are typically synthesized via coupling reactions between amines and oxalic acid derivatives. For N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, the synthesis involves two primary components:

- Isopentylamine (3-methylbutan-1-amine)

- 2-(1-Tosylpiperidin-2-yl)ethylamine

The general approach employs oxalyl chloride or dimethyl oxalate as the coupling agent, facilitating the stepwise formation of the oxalamide bond.

Stepwise Preparation Methods

Synthesis of 2-(1-Tosylpiperidin-2-yl)ethylamine

Tosylation of Piperidine

Piperidine is treated with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine, TEA) to form 1-tosylpiperidine.

Reaction Conditions :

Ethylamine Functionalization

1-Tosylpiperidine undergoes nucleophilic substitution with 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) in dry acetone.

Reaction Conditions :

Oxalamide Bond Formation

Activation of Oxalic Acid

Oxalyl chloride reacts with isopentylamine in anhydrous tetrahydrofuran (THF) to form the mono-acid chloride intermediate.

Reaction Conditions :

Coupling with 2-(1-Tosylpiperidin-2-yl)ethylamine

The intermediate is reacted with 2-(1-tosylpiperidin-2-yl)ethylamine in the presence of TEA to facilitate the second amide bond formation.

Reaction Conditions :

Optimization of Reaction Conditions

Solvent and Base Selection

Characterization and Analytical Data

Spectroscopic Confirmation

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Oxalyl Chloride Route | 65–70 | 98 | Scalability |

| Dimethyl Oxalate Route | 55–60 | 95 | Mild conditions |

The oxalyl chloride method is preferred for industrial-scale synthesis due to higher yields, despite requiring stringent moisture control.

Analyse Chemischer Reaktionen

N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Substitution reactions can occur at the piperidine ring or the oxalamide moiety, using reagents like alkyl halides or acyl chlorides under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications, including:

Chemistry: It is used as a ligand in coordination chemistry and catalysis studies.

Biology: The compound is employed in studies involving GABA receptors, which are important for understanding neurotransmission and neurological disorders.

Medicine: Research on this compound contributes to the development of new therapeutic agents targeting GABA receptors, which are implicated in conditions such as anxiety, epilepsy, and insomnia.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with GABA receptors. As a ligand, it binds to these receptors and modulates their activity. This interaction affects the flow of chloride ions across the cell membrane, leading to changes in neuronal excitability and neurotransmission.

Vergleich Mit ähnlichen Verbindungen

N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can be compared with other similar compounds, such as:

N1-isopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: This compound has a similar structure but with an isopropyl group instead of an isopentyl group.

N1-isobutyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: Another similar compound with an isobutyl group.

N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: This compound features an ethyl group in place of the isopentyl group.

Biologische Aktivität

N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a chemical compound with the molecular formula C21H33N3O4S and a molecular weight of 423.57. This compound is primarily studied for its biological activity, particularly as a ligand for GABA receptors, which play a crucial role in neurotransmission and neurological disorders.

Chemical Structure and Properties

The compound features a complex structure that includes an isopentyl group, a tosylpiperidine moiety, and an oxalamide functional group. Its synthesis typically involves several steps, including the reaction of isopentylamine with tosylpiperidine and oxalyl chloride under specific conditions, often utilizing solvents like dichloromethane and catalysts such as triethylamine.

N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide functions as a GABA receptor modulator . By binding to these receptors, it influences the flow of chloride ions across neuronal membranes, thereby affecting neuronal excitability and neurotransmission. This modulation is vital for understanding its potential therapeutic applications in treating conditions such as anxiety, epilepsy, and insomnia.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- GABA Receptor Interaction : It has been shown to enhance GABAergic activity, which could lead to anxiolytic effects.

- Neuroprotective Properties : Preliminary research suggests that it may offer neuroprotective benefits, potentially mitigating damage in neurodegenerative diseases.

- Comparative Studies : When compared to similar compounds like N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, variations in biological activity have been noted, indicating the significance of structural differences in pharmacological effects.

Case Studies

Several case studies have explored the effects of N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide on various biological systems:

- Anxiety Models : In animal models of anxiety, administration of this compound resulted in significant reductions in anxiety-like behaviors compared to controls.

- Seizure Models : In studies involving seizure induction, the compound demonstrated efficacy in reducing seizure frequency and severity, suggesting potential use as an anticonvulsant.

- Cognitive Function Tests : Behavioral assessments indicated that this compound may enhance cognitive function in certain contexts, although further research is necessary to elucidate these effects fully.

Comparative Analysis with Similar Compounds

A comparison table illustrates the differences in biological activity among various related compounds:

| Compound Name | Structure | GABA Modulation | Neuroprotective Effects | Therapeutic Potential |

|---|---|---|---|---|

| N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | C21H33N3O4S | High | Moderate | Anxiety, Epilepsy |

| N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | C18H27N3O4S | Moderate | Low | Limited |

| N1-isobutyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | C19H29N3O4S | Low | Low | Experimental |

Q & A

Q. What experimental approaches reconcile discrepancies in reported IC₅₀ values for enzyme inhibition?

- Methodological Answer :

- Enzyme source : Compare recombinant vs. tissue-extracted enzymes.

- Substrate concentration : Ensure Km values are matched across studies.

- Pre-incubation time : Vary compound-enzyme contact time (5–30 min) to assess time-dependent inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.